molecular formula C16H12O6 B600622 3'-O-Methylorobol CAS No. 36190-95-1

3'-O-Methylorobol

Cat. No.: B600622
CAS No.: 36190-95-1
M. Wt: 300.26
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .

Mode of Action

3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .

Biochemical Pathways

The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .

Result of Action

The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields 3’-O-Methylorobol after purification.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylorobol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of 3’-O-Methylorobol, which can be further utilized in different applications .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBGWWGXBNJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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